Hexyl D-glucoside
Overview
Description
Hexyl D-glucoside is a non-ionic surfactant derived from glucose and hexanol. It is known for its excellent water solubility, strong alkali resistance, and ability to solubilize other compounds that are not easily soluble in water . This compound is widely used in various industries, including cosmetics, personal care, and food production, due to its eco-friendly and biodegradable nature .
Preparation Methods
Hexyl D-glucoside can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis: : One common method involves the reaction of D-glucose with hexanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction is typically carried out at elevated temperatures (around 60°C) for 24 hours. After the reaction, the mixture is neutralized with sodium bicarbonate, and the product is purified by removing excess alcohol through evaporation .
Enzymatic Synthesis: : Enzymatic methods utilize β-glucosidase to catalyze the reaction between glucose and hexanol. This method is advantageous due to its regio- and stereo-selectivity, mild reaction conditions, and eco-friendly nature. The reaction can be carried out in various non-aqueous systems, including organic solvents and ionic liquids, to achieve high yields .
Chemical Reactions Analysis
Hexyl D-glucoside undergoes several types of chemical reactions, including:
Oxidation: : this compound can be oxidized to form hexyl glucoside derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: : this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, esterification reactions with acyl chlorides can produce hexyl glucoside esters .
Scientific Research Applications
Hexyl D-glucoside has a wide range of applications in scientific research:
Chemistry: : It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.
Biology: : In biological research, this compound is used to study the structure and function of biomolecules, such as proteins and nucleic acids. It helps in solubilizing membrane proteins for structural analysis .
Medicine: : this compound is explored for its potential in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs .
Industry: : It is used in the formulation of personal care products, such as shampoos and body washes, due to its mildness and biodegradability. It is also used in food production for its emulsifying properties .
Mechanism of Action
The mechanism of action of hexyl D-glucoside involves its ability to interact with both hydrophilic and hydrophobic molecules. The glucose moiety provides hydrophilicity, while the hexyl group offers hydrophobicity. This amphiphilic nature allows this compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and enhance their solubility .
Comparison with Similar Compounds
Hexyl D-glucoside is compared with other alkyl glucosides, such as octyl glucoside and decyl glucoside.
Octyl Glucoside: : Similar to this compound, octyl glucoside is a non-ionic surfactant with a slightly longer alkyl chain. It is commonly used in membrane protein research due to its ability to solubilize proteins without denaturing them .
Decyl Glucoside: : Decyl glucoside has an even longer alkyl chain and is known for its excellent foaming properties. It is widely used in personal care products, such as shampoos and body washes .
Uniqueness: : this compound is unique due to its balance between hydrophilicity and hydrophobicity, making it suitable for applications requiring low foaming and strong solubilizing properties .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties, such as excellent water solubility and biodegradability, make it an attractive choice for eco-friendly and efficient formulations.
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZJLFFSJARQM-OZRWLHRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041843 | |
Record name | D-Glucopyranoside, hexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | D-Glucopyranoside, hexyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54549-24-5 | |
Record name | Hexyl D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54549-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranoside, hexyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucopyranoside, hexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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